molecular formula C14H9NO2 B042598 3-Phenoxybenzoyl cyanide CAS No. 61775-25-5

3-Phenoxybenzoyl cyanide

Cat. No.: B042598
CAS No.: 61775-25-5
M. Wt: 223.23 g/mol
InChI Key: RBJUQCDEOCYPBM-UHFFFAOYSA-N
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Description

3-Phenoxybenzoyl cyanide is an organic compound with the molecular formula C14H9NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its phenoxybenzoyl group attached to a cyanide group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxybenzoyl cyanide can be synthesized through the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in anhydrous diethyl ether in the presence of triethylamine as an HCl acceptor . The reaction is carried out at room temperature (20-25°C) with vigorous stirring for 1 hour, resulting in a high yield of the desired nitrile compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the involvement of cyanide-containing reagents.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzoyl cyanide undergoes various chemical reactions, including:

    Substitution Reactions: The cyanide group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Imidate hydrochlorides and other substituted derivatives.

    Reduction: Amines and other reduced compounds.

    Oxidation: Carboxylic acids and oxidized derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxybenzoyl cyanide stands out due to its unique combination of a phenoxybenzoyl group and a cyanide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.

Biological Activity

3-Phenoxybenzoyl cyanide (C₁₄H₉NO₂) is an organic compound recognized for its significant biological activity, particularly as an intermediate in the synthesis of pyrethroid insecticides. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a phenoxy group linked to a benzoyl cyanide moiety. This structure is crucial for its biological activity, as it shares similarities with natural pyrethrins, which are known for their insecticidal properties. The molecular formula indicates that it has a molecular weight of approximately 225.23 g/mol.

Biological Activity

Insecticidal Properties :
The primary biological activity of this compound is its role as a precursor in the synthesis of pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins and are widely used due to their effectiveness against a broad spectrum of pests. The mechanism of action involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Characteristics
This compound C₁₄H₉NO₂Intermediate for pyrethroid synthesis
Fenvalerate C₂₅H₂₂ClNO₃Widely used pyrethroid insecticide
3-Phenoxybenzoic acid C₁₄H₁₀OPrecursor for various synthetic pathways
Cypermethrin C₂₃H₂₃ClNO₃Commonly used pyrethroid with high efficacy

Research indicates that this compound interacts with enzymes involved in metabolic pathways, influencing the efficacy and toxicity of related compounds such as pyrethroids. Its structural similarity to natural compounds allows it to effectively target the nervous systems of insects.

Case Studies

  • Toxicological Profiles : A study investigated the toxic effects and biological activities associated with 3-phenoxybenzoic acid (a metabolite) using in silico methods. The results indicated that these compounds could induce harmful effects such as neurotoxicity and reproductive dysfunction due to their ability to cross the blood-brain barrier and interact with critical biological pathways .
  • Environmental Impact : Research on cypermethrin, a widely used pyrethroid, showed that it could cause developmental neurotoxicity in model organisms like zebrafish. This suggests that compounds like this compound may also have similar neurotoxic effects at high concentrations .

Safety and Toxicity

While this compound is primarily used in agricultural applications, safety assessments are critical due to its potential toxicity. Exposure to cyanide compounds generally results in severe health effects, including respiratory distress and neurological impairment .

Table 2: Health Effects Associated with Cyanide Exposure

Exposure Level (ppm)Observed Effects
15Nausea and vomiting in occupational settings
100Severe dyspnea observed in animal models
>250Asphyxia reported in controlled studies

Properties

IUPAC Name

3-phenoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUQCDEOCYPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210770
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61775-25-5
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061775255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (m-phenoxyphenyl)oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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